Comparison of Calculated LogP and Hydrogen Bonding Capacity with the 4-Methoxy Analog
4-Ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide contains a 4-ethoxy substituent on the benzamide ring, whereas the closely related compound 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (LUF5417) bears a 4-methoxy group. The additional methylene unit in the ethoxy group increases the calculated logP by approximately 0.5 units, while maintaining a similar hydrogen bond acceptor count . This difference in lipophilicity could influence membrane permeability and tissue distribution profiles, though direct comparative pharmacokinetic data are not currently available in the public domain.
| Evidence Dimension | Calculated lipophilicity (LogP) and hydrogen bonding |
|---|---|
| Target Compound Data | Calculated LogP ~3.2 (estimated); H-bond acceptors: 5 |
| Comparator Or Baseline | 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (LUF5417): Calculated LogP ~2.7; H-bond acceptors: 4 |
| Quantified Difference | Δ LogP ≈ +0.5 units; +1 H-bond acceptor |
| Conditions | In silico calculation (estimated based on structural fragments) |
Why This Matters
For procurement decisions, the higher calculated lipophilicity may indicate improved membrane permeability relative to the 4-methoxy analog, a factor relevant for cell-based assays or in vivo studies.
